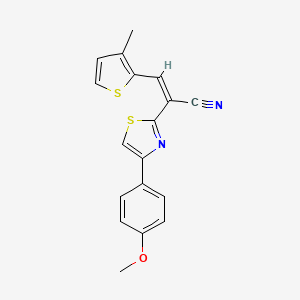

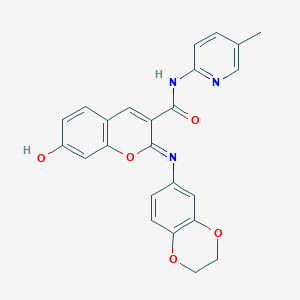

![molecular formula C16H16ClNO3 B2517400 methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate CAS No. 314245-31-3](/img/structure/B2517400.png)

methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The specific compound is a derivative of pyrrole with additional functional groups that include a benzoate ester and a 2-chloroacetyl substituent.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-step reactions and the use of catalysts. For instance, a related pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Although the exact synthesis of methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate is not detailed in the provided papers, similar synthetic methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . Computational studies, such as density functional theory (DFT), are also used to predict spectral and geometrical data, which can show high correlation with experimental data . The molecular structure is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with some structural similarity, reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding derivatives . The presence of reactive functional groups in methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate suggests that it could also be used in the synthesis of complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of substituents can significantly alter these properties. For example, the luminescent properties of a pyrrole derivative were investigated, indicating potential applications in materials science . The electrochemical properties of these compounds can also be of interest, as they may exhibit corrosion inhibition effects on metal surfaces .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry Applications

Methyl-2-formyl benzoate, a bioactive precursor in organic synthesis, demonstrates the versatility of methyl benzoate derivatives in synthesizing compounds with pharmacological activities, including anticancer, antiulcer, and antiviral properties. These compounds serve as significant structures and excellent precursors for developing new bioactive molecules, highlighting the relevance of methyl benzoate derivatives in pharmaceutical research and synthetic chemistry (Farooq & Ngaini, 2019).

Biopolymer Modification and Applications

The chemical modification of xylan into biopolymer ethers and esters, through reactions involving similar chemical entities, indicates the potential of methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate in modifying natural polymers. These modifications can tailor the properties of biopolymers for specific applications, such as drug delivery systems, showcasing the importance of chemical modifications in enhancing the functionality of natural substances (Petzold-Welcke et al., 2014).

Safety and Hazards

The compound is labeled with the GHS pictograms GHS05 and GHS07, indicating that it may cause skin corrosion/irritation and serious eye damage/eye irritation . The hazard statements include H302, H315, H318, and H335, suggesting harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Propiedades

IUPAC Name |

methyl 4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-10-8-14(15(19)9-17)11(2)18(10)13-6-4-12(5-7-13)16(20)21-3/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMHYAVGVRJERG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)

![3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2517323.png)

![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)

![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)

![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)